Sodium nitromalonaldehyde Sodium nitromalonaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13342853
InChI: InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1;
SMILES: C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+]
Molecular Formula: C3H4NNaO5
Molecular Weight: 157.06 g/mol

Sodium nitromalonaldehyde

CAS No.:

Cat. No.: VC13342853

Molecular Formula: C3H4NNaO5

Molecular Weight: 157.06 g/mol

* For research use only. Not for human or veterinary use.

Sodium nitromalonaldehyde -

Specification

Molecular Formula C3H4NNaO5
Molecular Weight 157.06 g/mol
IUPAC Name sodium;2-nitropropanedial;hydrate
Standard InChI InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1;
Standard InChI Key DQQCQHYLSWEYSN-UHFFFAOYSA-N
SMILES C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+]
Canonical SMILES C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium nitromalonaldehyde (CAS No. 34461-00-2) is formally known as nitromalonaldehyde sodium or sodium nitropropanedialmonohydrate. Its structure features a central carbon chain with two aldehyde groups (CHO-\text{CHO}) and a nitro group (NO2-\text{NO}_2) at the β-position, stabilized by sodium counterions . The monohydrate form (C3H2NNaO4H2O\text{C}_3\text{H}_2\text{NNaO}_4 \cdot \text{H}_2\text{O}) is commonly encountered in laboratory settings due to its hygroscopic nature .

Physicochemical Properties

Key properties derived from experimental data include:

PropertyValueSource
Molecular Weight139.042 g/mol (anhydrous)
Density1.363 g/cm³
Melting Point120–124°C
Boiling Point150.1°C at 760 mmHg
Flash Point53.9°C
SolubilitySoluble in water, polar solvents

The compound’s instability under ambient conditions necessitates careful handling, as it may decompose exothermically or form explosive peroxides .

Synthesis and Manufacturing

Classical Synthesis from Mucobromic Acid

The most documented route involves the reaction of mucobromic acid (C4H2Br2O2\text{C}_4\text{H}_2\text{Br}_2\text{O}_2) with sodium nitrite (NaNO2\text{NaNO}_2) in aqueous medium . This method yields sodium nitromalonaldehyde monohydrate as an intermediate, which is promptly utilized in subsequent reactions due to its propensity for decomposition :

Mucobromic acid+NaNO2Sodium nitromalonaldehyde+HBr+H2O\text{Mucobromic acid} + \text{NaNO}_2 \rightarrow \text{Sodium nitromalonaldehyde} + \text{HBr} + \text{H}_2\text{O}

Alternative Routes via Nitrovinamidinium Salts

Patent literature describes the use of β-nitrovinamidinium hexafluorophosphate salts as precursors in cyclodehydrative reactions. These salts react with dinitroalkanes (e.g., 1,3-dinitro-2-methyl-2-propanol) under basic conditions to form sodium nitromalonaldehyde intermediates, which subsequently aromatize into nitroaromatic explosives like 2,4,6-trinitrotoluene (TNT) .

Reactivity and Functional Applications

Explosive Formulations

Sodium nitromalonaldehyde serves as a critical precursor in environmentally friendly explosives synthesis. For example, its condensation with 1,3-dinitroacetone (47–74 wt%) under cyclodehydrative conditions produces isomer-free TNT without generating toxic "red water" byproducts :

Sodium nitromalonaldehyde+1,3-dinitroacetonebaseTNT+H2O\text{Sodium nitromalonaldehyde} + \text{1,3-dinitroacetone} \xrightarrow{\text{base}} \text{TNT} + \text{H}_2\text{O}

This method achieves yields exceeding 75% and eliminates the need for sulfite washing, addressing traditional environmental concerns .

Pharmaceutical Intermediates

In medicinal chemistry, sodium nitromalonaldehyde monohydrate is condensed with 2,4-diamino-6-hydroxypyrimidine to form 6-nitro-5-deaza pterin derivatives. These heterocycles act as dihydropteroate synthase inhibitors, showing promise as antimicrobial agents . The reaction proceeds via nucleophilic attack on the aldehyde groups, followed by dehydration :

Sodium nitromalonaldehyde+2,4-diamino-6-hydroxypyrimidine6-nitro-5-deaza pterin+H2O\text{Sodium nitromalonaldehyde} + \text{2,4-diamino-6-hydroxypyrimidine} \rightarrow \text{6-nitro-5-deaza pterin} + \text{H}_2\text{O}

Current Research and Future Directions

Recent studies focus on stabilizing sodium nitromalonaldehyde through co-crystallization with non-reactive counterions (e.g., tetraalkylammonium salts) to enhance shelf life . Additionally, its role in synthesizing high-energy-density materials (HEDMs) for aerospace applications is under exploration, leveraging its high nitrogen content (20.1 wt%) and exothermic decomposition profile .

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